2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Descripción
2-Methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by distinct substituents at key positions:
- 2-position: A methyl group, which contributes steric bulk and may influence binding affinity.
- 3-position: A phenyl ring, a common feature in bioactive pyrazolo[1,5-a]pyrimidines, often linked to improved target engagement .
- 7-position: An N-isopropyl (propan-2-yl) amine, a substituent known to balance solubility and metabolic stability .
Pyrazolo[1,5-a]pyrimidines are widely studied for their kinase inhibition, antimicrobial, and antiparasitic activities, with substituent variations critically determining efficacy .
Propiedades
IUPAC Name |
2-methyl-3-phenyl-N-propan-2-yl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-5-9-16-12-17(20-13(2)3)23-19(21-16)18(14(4)22-23)15-10-7-6-8-11-15/h6-8,10-13,20H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLPYXKHMLURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.
Substitution reactions: The core structure is then subjected to various substitution reactions to introduce the methyl, phenyl, propyl, and isopropyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor antagonist.
Industry: It may be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Key Observations:
Trifluoromethyl analogs (e.g., Ev12) exhibit higher metabolic stability but may incur toxicity risks .
5-Position Alkyl Chains :
- The propyl chain in the target compound likely increases lipophilicity compared to methyl (Ev1, Ev12) but may reduce aqueous solubility relative to aryl-substituted analogs (e.g., 4-fluorophenyl in Ev1) .
N-Substituent Effects :
- The propan-2-yl group (target) balances solubility and stability better than bulky aryl amines (e.g., 4-chlorophenyl in 890626-52-5) .
- Pyridin-2-ylmethyl substituents (e.g., Ev5) enhance solubility via hydrogen bonding but may limit blood-brain barrier penetration .
Physicochemical Properties
- Lipophilicity (logP) : The target’s propyl and isopropyl groups likely result in a logP ~3.5–4.0, intermediate between hydrophilic pyridinylmethyl analogs (logP ~3.2, Ev5) and highly lipophilic trifluoromethyl derivatives (logP >4.5, Ev12) .
Actividad Biológica
The compound 2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 903206-94-0) belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of 2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is characterized by a fused ring system that includes both pyrazole and pyrimidine moieties. The presence of various substituents contributes to its unique biological profile.
| Component | Description |
|---|---|
| Molecular Formula | C21H26N4 |
| Molecular Weight | 342.46 g/mol |
| Purity | >98% (standard) |
Anticancer Properties
Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms often involve the inhibition of key signaling pathways related to cell survival and proliferation.
Enzymatic Inhibition
Pyrazolopyrimidines are known to act as inhibitors of several enzymes, including kinases and phosphodiesterases (PDEs). The compound has been studied for its potential to modulate these enzymes, which play crucial roles in cellular signaling and metabolism.
Notable Findings:
- PDE Inhibition: Compounds with similar structures have demonstrated potent inhibition against PDEs, leading to increased intracellular cyclic nucleotide levels, which can enhance various physiological responses.
- Kinase Inhibition: Some derivatives have shown promise as selective kinase inhibitors, which are important targets in cancer therapy.
The biological activity of 2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity: It exhibits high binding affinity for target enzymes, leading to modulation of their activity.
- Signal Transduction Pathways: The compound influences several signal transduction pathways, which may result in altered gene expression profiles associated with cell growth and survival.
Case Studies
Several studies have investigated the biological effects of pyrazolopyrimidine derivatives:
- Study on Anticancer Activity:
- Researchers evaluated the cytotoxic effects of various pyrazolopyrimidine derivatives on breast cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability through apoptosis induction.
- Enzymatic Activity Assays:
- A series of enzymatic assays demonstrated that the compound effectively inhibited PDE activity in vitro, suggesting potential therapeutic applications for conditions related to dysregulated cyclic nucleotide signaling.
Q & A
Q. What are the key synthetic pathways for preparing 2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the pyrazolo[1,5-a]pyrimidine core. For example:
- Core formation : Cyclization of precursors like aminopyrazoles with β-ketoesters or nitriles under reflux conditions (e.g., ethanol, 80–100°C) .
- Substituent introduction : Alkylation or amination steps (e.g., using isopropylamine for the N-(propan-2-yl) group) in solvents like dichloromethane or DMF, with triethylamine as a base .
- Optimization : Yield and purity depend on solvent polarity (aprotic solvents enhance nucleophilicity), catalyst choice (e.g., Pd catalysts for cross-coupling), and temperature control to minimize side reactions .
- Validation : Thin-layer chromatography (TLC) and HPLC are used to monitor intermediate purity (>95% target) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic analysis :
- 1H/13C NMR confirms substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
- Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peak at m/z ~362) .
- X-ray crystallography (if crystalline) resolves 3D conformation, critical for understanding bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic methods (e.g., conflicting catalyst systems)?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalysts: Pd vs. Cu, solvents: DCM vs. THF) to identify optimal conditions .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, narrowing experimental trials .
- Case study : used triethylamine in DCM for amination (yield: 75%), while achieved higher yields (85%) with microwave-assisted synthesis. Adjusting dielectric constants and energy input may explain discrepancies .
Q. How does the compound’s 3D conformation influence its binding to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Simulations (e.g., AutoDock Vina) map interactions between the pyrazolo-pyrimidine core and kinase ATP-binding pockets. The isopropyl group may occupy hydrophobic regions, while the phenyl ring engages in π-π stacking .
- Structure-activity relationship (SAR) : Analog studies (e.g., replacing propyl with tert-butyl) show that bulkier substituents reduce solubility but enhance target affinity .
- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD < 100 nM for kinase inhibition) .
Q. What in vitro assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition : Kinase activity assays (e.g., ADP-Glo™) using recombinant enzymes (e.g., EGFR, CDK2) at varying compound concentrations (IC50 determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (EC50) and selectivity indices (SI) vs. normal cells .
- Metabolic stability : Liver microsome assays (e.g., human CYP3A4) to measure half-life (t1/2) and intrinsic clearance .
Data Analysis & Mechanistic Questions
Q. How can researchers analyze conflicting bioactivity data across similar pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC50 values from published analogs (e.g., halogenated vs. alkylated derivatives) using statistical tools (e.g., ANOVA) to identify trends .
- Proteomics : Target deconvolution via affinity purification mass spectrometry (AP-MS) identifies off-target interactions that may explain variability .
- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict bioactivity cliffs and prioritize synthetic targets .
Q. What mechanistic hypotheses explain its potential as a kinase inhibitor?
- Methodological Answer :
- ATP-competitive inhibition : The planar pyrimidine core mimics adenine, competing for the ATP-binding site. Mutagenesis studies (e.g., Ala-scanning) validate critical residues (e.g., Lys33 in EGFR) .
- Allosteric modulation : Molecular dynamics simulations suggest the propyl chain induces conformational changes in the kinase activation loop .
- Pharmacophore modeling : Overlay with co-crystallized inhibitors (e.g., imatinib) identifies essential hydrogen-bond donors/acceptors .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
